Propanol-PEG5-CH2OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H30O7 |
|---|---|
Peso molecular |
310.38 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol |
InChI |
InChI=1S/C14H30O7/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h15-16H,1-14H2 |
Clave InChI |
PMOSJFNMGRZWJO-UHFFFAOYSA-N |
SMILES canónico |
C(CO)COCCOCCOCCOCCOCCCO |
Origen del producto |
United States |
Foundational & Exploratory
Propanol-PEG5-CH2OH: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Propanol-PEG5-CH2OH in various organic solvents. This compound is a bifunctional molecule featuring a propanol group and a terminal hydroxyl group linked by a five-unit polyethylene glycol (PEG) chain. Its unique amphiphilic nature, combining a hydrophilic PEG chain and more hydrophobic propanol and hydroxyl functionalities, governs its solubility profile, making it a crucial parameter in its various applications, including as a linker in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.
Core Physicochemical Properties
The solubility of a compound is dictated by its molecular structure. This compound possesses both polar and non-polar characteristics. The repeating ether units and terminal hydroxyl groups of the PEG chain can form hydrogen bonds with polar solvents, while the propanol moiety contributes to its interaction with less polar environments. The overarching principle of "like dissolves like" is paramount in predicting its solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides estimated and inferred solubility values based on the known behavior of structurally similar short-chain PEGylated alcohols, such as triethylene glycol monomethyl ether and hexaethylene glycol monomethyl ether. These compounds exhibit high miscibility in a range of polar and aprotic organic solvents. It is important to note that these values are estimations and should be confirmed experimentally for specific applications.
| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound (at 25°C) |
| Polar Protic Solvents | |||
| Methanol | CH₃OH | Polar Protic | Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Miscible |
| Isopropanol (IPA) | C₃H₈O | Polar Protic | Soluble to Miscible |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible |
| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Soluble to Miscible |
| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | CH₂Cl₂ | Non-Polar | Soluble |
| Chloroform | CHCl₃ | Non-Polar | Soluble |
| Toluene | C₇H₈ | Non-Polar | Sparingly Soluble |
| Hexane | C₆H₁₄ | Non-Polar | Insoluble |
| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Sparingly Soluble to Insoluble |
Note: "Miscible" indicates that the two liquids can be mixed in all proportions to form a single phase. "Soluble" indicates a high degree of dissolution, though not necessarily in all proportions. "Sparingly Soluble" and "Insoluble" indicate limited to no significant dissolution.
Experimental Protocol for Solubility Determination
The most common and accepted method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method . This protocol is designed to achieve a saturated solution at a specific temperature, from which the concentration of the dissolved solute can be accurately measured.
Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector (RID) or Charged Aerosol Detector (CAD))
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The concentration of the dissolved solute should not change over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Mobile Phase: A suitable mobile phase for PEGylated compounds is often a mixture of water and an organic solvent like acetonitrile or methanol.
-
Column: A C18 or similar reversed-phase column is commonly used.
-
Detection: Refractive Index Detection (RID) or Charged Aerosol Detection (CAD) are suitable for quantifying compounds like this compound which lack a strong UV chromophore.
-
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, essential for its effective use in research and development. For critical applications, it is strongly recommended to experimentally verify the solubility in the specific solvent systems and conditions being utilized.
Spectroscopic and Spectrometric Characterization of Propanol-PEG5-CH2OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for Propanol-PEG5-CH2OH, a bifunctional linker commonly utilized in various biochemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the known properties of its constituent propanol and polyethylene glycol (PEG) moieties. Furthermore, detailed experimental protocols for acquiring and analyzing this data are provided, along with a general workflow for the structural confirmation of synthesized molecules.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound. These predictions are derived from established chemical shift values and fragmentation patterns of analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| HO-CH₂ -CH₂-CH₂-O- | ~3.60 | Triplet | 2H |
| HO-CH₂-CH₂ -CH₂-O- | ~1.85 | Quintet | 2H |
| HO-CH₂-CH₂-CH₂ -O- | ~3.55 | Triplet | 2H |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~3.64 | Singlet | 20H |
| -O-CH₂-CH₂-O-CH₂ -CH₂-CH₂OH | ~3.55 | Triplet | 2H |
| -O-CH₂-CH₂-O-CH₂-CH₂ -CH₂OH | ~1.85 | Quintet | 2H |
| -O-CH₂-CH₂-O-CH₂-CH₂-CH₂ OH | ~3.60 | Triplet | 2H |
| HO - | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| HO -CH₂- | ~62.5 |
| HO-CH₂-CH₂ - | ~32.0 |
| HO-CH₂-CH₂-CH₂ -O- | ~70.0 |
| -O-CH₂ -CH₂ -O- (PEG backbone) | ~70.5 |
| -O-CH₂-CH₂-O-CH₂ -CH₂-CH₂OH | ~70.0 |
| -O-CH₂-CH₂-O-CH₂-CH₂ -CH₂OH | ~32.0 |
| -O-CH₂-CH₂-O-CH₂-CH₂-CH₂ OH | ~62.5 |
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 311.21 | Protonated molecule |
| [M+Na]⁺ | 333.19 | Sodiated adduct, commonly observed for PEGylated compounds |
| [M+K]⁺ | 349.16 | Potassiated adduct, also commonly observed |
Experimental Protocols
Precise and reproducible data acquisition is critical for the accurate characterization of this compound. The following sections detail standardized protocols for NMR and ESI-MS analysis.
Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality 1D NMR spectra of a PEGylated molecule like this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), or Deuterated Methanol (CD₃OD)). The choice of solvent will depend on the sample's solubility.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane (TMS) for CDCl₃, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O) can be added.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the peaks to the corresponding protons and carbons in the this compound structure.
-
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound.[1]
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically 1-10 µM) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of water with an organic modifier.
-
The addition of a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode can enhance ionization.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow rate, and temperature, to maximize the signal intensity and stability.
-
Acquire the mass spectrum in the appropriate mass range. For this compound (MW = 310.38 g/mol ), a scan range of m/z 100-500 should be sufficient to observe the expected ions.[1]
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and any adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
The high-resolution mass measurement provided by modern mass spectrometers allows for the determination of the elemental composition of the observed ions, which can be used to confirm the molecular formula of the compound.
-
Workflow for Structural Confirmation
The following diagram illustrates a general workflow for the structural confirmation of a synthesized molecule, integrating both NMR and MS data. This systematic approach ensures a high degree of confidence in the final structural assignment.
Caption: A logical workflow for the synthesis, purification, analysis, and structural confirmation of this compound.
This guide provides a foundational understanding of the expected spectroscopic and spectrometric characteristics of this compound, along with practical guidance for data acquisition and analysis. For any specific application, it is recommended to acquire experimental data on a purified sample and compare it with the predictions and protocols outlined herein.
References
The Strategic Role of Propanol-PEG5-CH2OH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.
This technical guide provides an in-depth exploration of Propanol-PEG5-CH2OH, a polyethylene glycol (PEG)-based linker, and its role in the design and development of potent and effective PROTACs.
Core Concepts: The Function of a Flexible PEG Linker
This compound is a bifunctional linker characterized by a five-unit polyethylene glycol chain flanked by propanol groups, each terminating in a primary hydroxyl (-CH2OH) group. This structure imparts several desirable characteristics for PROTAC development.
The primary role of this linker is to connect two distinct molecular entities, providing spatial separation and flexibility. This is particularly crucial in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The length and flexibility of the linker are critical for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Key Properties and Advantages of this compound in PROTACs:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of the often hydrophobic PROTAC molecules, which can improve their pharmacokinetic profiles.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase a drug's hydrodynamic radius, which can reduce renal clearance and extend its circulation half-life.
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity, making it a favorable component in therapeutic agents.
-
Tunable Length and Flexibility: The defined length of the PEG5 chain provides a specific spatial separation between the two ligands. The inherent flexibility of the PEG backbone allows the PROTAC to adopt various conformations, which can be crucial for optimizing the protein-protein interactions within the ternary complex.
Quantitative Data on PROTAC Performance
Table 1: Illustrative Degradation Performance of a Hypothetical PROTAC-PEG5
| Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| Protein X | Cereblon (CRBN) | HEK293 | 50 | 95 |
| Protein Y | Von Hippel-Lindau (VHL) | HeLa | 75 | 90 |
Table 2: Illustrative Ternary Complex Formation and Binding Affinity
| PROTAC Component | Binding Target | Binding Affinity (Kd) (nM) |
| Target Ligand | Protein X | 100 |
| E3 Ligase Ligand | CRBN | 250 |
| PROTAC-PEG5 | Ternary Complex (Protein X + CRBN) | 25 |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following protocols are adapted from established methods for PROTAC development and are tailored to the use of a this compound linker.
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a representative synthesis where a POI ligand with a carboxylic acid handle is coupled to one end of the this compound linker, and an E3 ligase ligand with a hydroxyl group is attached to the other. A key step is the activation of the terminal hydroxyl groups of the linker, as they are not inherently reactive.
Materials:
-
This compound
-
POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
E3-ligand-OH (E3 ligase ligand with a hydroxyl group)
-
Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Sodium hydride (NaH)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography, TLC plates, etc.)
Procedure:
-
Mono-activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents).
-
Slowly add a solution of tosyl chloride or mesyl chloride (1 equivalent) in anhydrous DCM at 0°C.
-
Stir the reaction at room temperature and monitor by TLC until mono-activation is complete.
-
Purify the mono-activated linker by silica gel column chromatography.
-
-
Coupling of the First Ligand (POI-ligand-COOH):
-
Dissolve the mono-activated linker (1 equivalent) and POI-ligand-COOH (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting mono-functionalized linker-POI conjugate by silica gel column chromatography.
-
-
Coupling of the Second Ligand (E3-ligand-OH):
-
Dissolve the E3-ligand-OH (1.2 equivalents) in anhydrous THF and add NaH (1.3 equivalents) at 0°C to form the alkoxide.
-
Add a solution of the linker-POI conjugate (1 equivalent) in anhydrous THF.
-
Stir the reaction at room temperature or gentle heating until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
The synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts in targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
The Bifunctional Nature of Propanol-PEG5-CH2OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanol-PEG5-CH2OH is a bifunctional, hydrophilic linker molecule increasingly utilized in the fields of bioconjugation and drug development. Its structure, featuring a central polyethylene glycol (PEG) chain of five units flanked by two propanol moieties each terminating in a primary hydroxyl (-CH2OH) group, provides two reactive sites for chemical modification.[1][2] This guide delves into the core attributes of this compound, offering a comprehensive overview of its physicochemical properties, experimental applications, and its critical role in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
The bifunctional nature of this compound allows it to act as a flexible spacer, connecting two molecular entities with precise spatial separation.[3] The PEG component confers enhanced solubility and biocompatibility to the conjugated molecules, often improving their pharmacokinetic profiles. The terminal hydroxyl groups, while requiring activation for efficient coupling, offer a versatile platform for a variety of conjugation chemistries.
Physicochemical Properties
The unique structure of this compound dictates its physical and chemical characteristics, which are crucial for its application in complex biological systems. The presence of the PEG chain significantly influences its solubility and polarity.
| Property | Value | Reference |
| Molecular Formula | C14H30O7 | |
| Molecular Weight | 310.38 g/mol | |
| IUPAC Name | 3-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propan-1-ol | |
| XLogP3 | -1.2 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Solubility | Expected to be soluble in water and polar organic solvents. | |
| pKa (estimated) | ~16-18 |
Core Applications: A Bifunctional Linker in PROTACs
A primary application of this compound is as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
The hydrophilic nature of the PEG chain in this compound enhances the aqueous solubility of the often-hydrophobic PROTAC molecules, which can improve their cell permeability and overall pharmacokinetic properties.
Signaling Pathway in PROTAC-Mediated Protein Degradation
The signaling pathway exploited by PROTACs is the cellular ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The bifunctional nature of this compound, with its two terminal hydroxyl groups, necessitates an activation step for efficient conjugation to other molecules. The following are generalized protocols for the activation of the hydroxyl groups and subsequent conjugation to a target molecule, as well as a representative protocol for PROTAC synthesis.
Protocol 1: Activation of Hydroxyl Groups
This protocol describes the activation of the terminal hydroxyl groups of this compound using tresyl chloride, making them reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Tresyl chloride
-
Cold diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the activated linker by 1H NMR spectroscopy.
Protocol 2: Conjugation to an Amine-Containing Molecule
This protocol outlines the conjugation of the activated Propanol-PEG5-linker to a molecule containing primary amine groups (e.g., a protein or a small molecule ligand).
Materials:
-
Tresyl-activated Propanol-PEG5-linker
-
Amine-containing molecule
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the tresyl-activated Propanol-PEG5-linker to the solution. A molar excess of the linker is typically used.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the progress of the conjugation by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS for small molecules).
-
Quench the reaction by adding the quenching solution to react with any unreacted activated linker.
-
Incubate for an additional 30 minutes.
-
Purify the conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography for proteins, reverse-phase HPLC for small molecules).
Protocol 3: Representative PROTAC Synthesis
This protocol provides a general methodology for the synthesis of a PROTAC using an activated Propanol-PEG5-linker, a target protein ligand with a suitable reactive handle (e.g., a carboxylic acid), and an E3 ligase ligand with a primary amine.
Materials:
-
Target protein ligand-COOH (1.0 eq)
-
Tresyl-activated Propanol-PEG5-linker (1.1 eq)
-
E3 ligase ligand-NH2 (1.2 eq)
-
Coupling agents (e.g., HATU, 1.2 eq)
-
Base (e.g., DIPEA, 3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure: Step 1: Synthesis of Target Ligand-Linker Intermediate
-
Dissolve the target protein ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, react one end of the tresyl-activated Propanol-PEG5-linker with a large excess of a protecting group for the other hydroxyl, followed by deprotection of one side to yield a mono-activated linker.
-
Add the mono-activated linker to the activated target protein ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the target ligand-linker intermediate by flash column chromatography or preparative HPLC.
Step 2: Final PROTAC Assembly
-
Activate the remaining hydroxyl group on the purified target ligand-linker intermediate using the procedure in Protocol 1.
-
Dissolve the activated target ligand-linker intermediate and the E3 ligase ligand-NH2 in anhydrous DMF.
-
Add a suitable base (e.g., DIPEA) to facilitate the reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
Experimental Workflow Visualization
The general workflow for utilizing a bifunctional linker like this compound in a bioconjugation experiment involves several key stages, from initial activation to final purification and analysis.
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and development. Its bifunctional nature, combined with the beneficial properties of the PEG linker, makes it an ideal candidate for constructing complex biomolecules like PROTACs. Understanding its physicochemical properties and the experimental protocols for its use is essential for its effective application in the design and synthesis of novel therapeutics. The detailed methodologies and conceptual diagrams provided in this guide serve as a foundational resource for scientists and professionals working at the forefront of biomedical research.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Propanol-PEG5-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[2]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and improve pharmacokinetic profiles. The Propanol-PEG5-CH2OH linker, a bifunctional molecule with a five-unit polyethylene glycol chain terminating in hydroxyl groups, offers a versatile and flexible scaffold for the synthesis of potent PROTACs. This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Data Presentation
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for PROTACs with PEG linkers of varying lengths, illustrating the impact of linker length on degradation potency. While specific data for this compound was not found in the literature, the data for similar PEG linkers provides a valuable reference for expected performance.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 4 | >1000 | <20 |
| BRD4 | Pomalidomide | PEG | 6 | 1.8 | >95 |
| BRD4 | Pomalidomide | PEG | 8 | 4.7 | >95 |
Table 1: Representative degradation data for BRD4-targeting PROTACs with varying PEG linker lengths.
| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERRα | VHL Ligand | PEG | 12 | >1000 | <10 |
| ERRα | VHL Ligand | PEG | 16 | 25 | >90 |
| ERRα | VHL Ligand | PEG | 20 | 100 | ~80 |
Table 2: Representative degradation data for ERRα-targeting PROTACs with varying PEG linker lengths.
Mandatory Visualization
Signaling Pathway: PROTAC Mechanism of Action
References
Application Notes and Protocols for Propanol-PEG5-CH2OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanol-PEG5-CH2OH is a hydrophilic, bifunctional linker molecule increasingly utilized in bioconjugation techniques. Its structure, featuring a five-unit polyethylene glycol (PEG) chain flanked by a propanol and a primary hydroxyl group, offers a versatile platform for covalently attaching molecules to proteins, antibodies, nanoparticles, and other biomolecules. The PEG component enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, making it a valuable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
These application notes provide detailed protocols for the use of this compound in bioconjugation, covering the activation of its terminal hydroxyl groups, conjugation to biomolecules, and characterization of the final conjugate.
Key Applications
The unique properties of this compound lend themselves to a variety of applications in bioconjugation:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. The PEG chain helps to improve the ADC's solubility and stability in circulation.
-
PROTACs: In the development of PROTACs, this linker can connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of disease-causing proteins.
-
Protein Modification (PEGylation): Covalent attachment of this compound to a therapeutic protein can increase its hydrodynamic size, leading to a longer circulation half-life, reduced immunogenicity, and enhanced stability.
-
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles, improving their biocompatibility, reducing opsonization, and allowing for the attachment of targeting ligands for specific cell and tissue delivery.
Data Presentation: Quantitative Analysis of Functionalization and Conjugation
The following tables summarize typical quantitative data for the functionalization of this compound and its subsequent conjugation. It is important to note that optimal reaction conditions and outcomes will vary depending on the specific biomolecule and other reactants involved.
Table 1: Functionalization of this compound
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1. Mono-tosylation | Propanol-PEG5-CH2OTs | 70-85 | >95 | ¹H NMR, HPLC |
| 2. Carboxylation | Propanol-PEG5-CH2COOH | 85-95 | >98 | ¹H NMR, HPLC |
| 3a. Folic Acid Conjugation | Propanol-PEG5-CH2-CO-Folate | 60-75 | >95 | ¹H NMR, HPLC-MS |
| 3b. RGD Peptide Conjugation | Propanol-PEG5-CH2-CO-RGD | 55-70 | >95 | ¹H NMR, HPLC-MS |
Table 2: Characterization of Protein-PEG Conjugate
| Parameter | Method | Typical Result |
| Degree of PEGylation | SDS-PAGE, Mass Spectrometry | 1-3 PEG chains per protein |
| Conjugation Efficiency | UV-Vis Spectroscopy, HPLC | 50-80% |
| Stability of Conjugate | HPLC, ELISA | Stable under physiological conditions |
| Biological Activity | In vitro/in vivo assays | Dependent on conjugation site and degree of PEGylation |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, making them reactive towards primary amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine or TEA (2.5 equivalents) to the solution with stirring.
-
In a separate container, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the PEG solution over 30-60 minutes while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Propanol-PEG5-ditosylate.
Protocol 2: Conjugation of Activated this compound to a Protein
This protocol outlines the conjugation of the activated Propanol-PEG5-ditosylate to a protein containing primary amine groups (e.g., lysine residues).
Materials:
-
Protein solution (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Propanol-PEG5-ditosylate
-
Conjugation buffer (e.g., 50 mM sodium borate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the conjugation buffer.
-
Dissolve the Propanol-PEG5-ditosylate in a small amount of DMSO to create a stock solution.
-
Add the activated PEG solution to the protein solution at a desired molar ratio (e.g., 10:1, 20:1, 50:1 PEG:protein). The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM Tris. Incubate for an additional 30 minutes.
-
Purify the PEGylated protein by size-exclusion chromatography or dialysis to remove unreacted PEG and other small molecules.
-
Characterize the conjugate to determine the degree of PEGylation using SDS-PAGE and mass spectrometry.
Visualizations
Experimental Workflow: Protein Conjugation
Caption: Workflow for the activation and conjugation of this compound to a protein.
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate (ADC)
Application Notes and Protocols for Nanoparticle Surface Modification with Propanol-PEG5-CH2OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene glycol (PEG) is a critical strategy in nanomedicine to enhance their therapeutic efficacy. PEGylation, the process of attaching PEG chains to a nanoparticle surface, imparts "stealth" characteristics, leading to improved biocompatibility, increased systemic circulation time, and reduced clearance by the immune system. This document provides detailed application notes and protocols for the use of Propanol-PEG5-CH2OH, a short-chain, bifunctional PEG linker, for the surface modification of nanoparticles.
This compound features a propanol group at one terminus and a hydroxyl group at the other, separated by a five-unit polyethylene glycol chain. This structure provides a hydrophilic spacer that sterically hinders protein adsorption (opsonization), thereby preventing nanoparticle aggregation and recognition by the mononuclear phagocyte system (MPS). The terminal hydroxyl group also offers a reactive site for the potential attachment of targeting ligands, imaging agents, or therapeutic molecules. The application of this surface modification is particularly advantageous for drug delivery systems, where prolonged circulation and passive targeting to tumor tissues via the Enhanced Permeability and Retention (EPR) effect are desired.
Key Applications
Surface modification of nanoparticles with this compound is beneficial for a range of biomedical applications, including:
-
Drug Delivery: Encapsulation of therapeutic agents within PEGylated nanoparticles can significantly improve their solubility, stability, and pharmacokinetic profile. This leads to enhanced therapeutic efficacy and a reduction in off-target side effects.
-
Medical Imaging: By conjugating imaging agents to the terminal hydroxyl group of the PEG linker, these modified nanoparticles can be employed as contrast agents for various imaging modalities, benefiting from prolonged circulation and potential targeting capabilities.
-
Theranostics: Combining therapeutic and diagnostic functionalities in a single nanoparticle platform allows for simultaneous monitoring of disease progression and targeted treatment.
Quantitative Data Summary
The following table summarizes the expected changes in the physicochemical properties of nanoparticles upon surface modification with this compound. The data presented here is representative and may vary depending on the nanoparticle core material, size, and the specific protocol used.
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 |
| Drug Loading Efficiency (%) | 75 ± 5 | 70 ± 6 |
| In Vitro Drug Release (48h) | 60% | 45% |
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Deionized (DI) water
-
Centrifugal filter units
Procedure:
-
Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the nanoparticle dispersion. The molar ratio of carboxyl groups:EDC:NHS is typically 1:10:5.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle dispersion. A 10-fold molar excess of this compound relative to the nanoparticles is a common starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching: Add the quenching solution to stop the reaction and consume any unreacted activated groups. Incubate for 15 minutes.
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for your nanoparticle size.
-
Centrifuge to remove unreacted this compound, EDC, NHS, and byproducts.
-
Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform at least three wash cycles.
-
-
Final Product: Resuspend the purified PEGylated nanoparticles in a buffer of choice (e.g., PBS) for storage and characterization.
Protocol 2: Characterization of PEGylated Nanoparticles
1. Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) to assess the size distribution.
-
Measure the zeta potential to determine the surface charge. A successful PEGylation should result in a less negative or near-neutral zeta potential.
-
2. Confirmation of PEGylation:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Procedure:
-
Lyophilize the unmodified and PEGylated nanoparticle samples.
-
Acquire the FTIR spectra of the samples.
-
Compare the spectra. The PEGylated nanoparticles should exhibit characteristic peaks for the C-O-C ether stretch of the PEG backbone (around 1100 cm⁻¹).
-
3. Quantification of Grafted PEG:
-
Technique: Thermogravimetric Analysis (TGA)
-
Procedure:
-
Heat the lyophilized nanoparticle samples under a controlled atmosphere.
-
The weight loss at different temperatures corresponds to the degradation of the organic components (PEG) and the core material.
-
The difference in weight loss between the unmodified and PEGylated nanoparticles can be used to quantify the amount of grafted PEG.
-
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Enhanced Permeability and Retention (EPR) effect pathway.
Propanol-PEG5-CH2OH in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Propanol-PEG5-CH2OH, a short-chain, hydrophilic polyethylene glycol (PEG) linker, in the development of sophisticated drug delivery systems. This document outlines the core principles, detailed experimental protocols, and expected quantitative outcomes for incorporating this versatile linker into nanoparticles, micelles, and hydrogels.
This compound serves as a bifunctional linker, where the terminal hydroxyl groups (-CH2OH) can be selectively activated for covalent conjugation to therapeutic agents, targeting ligands, or lipid anchors. Its inclusion in drug delivery formulations can enhance solubility, improve stability, and prolong circulation times of conjugated molecules. The short PEG chain length offers unique properties, potentially influencing nanoparticle interactions with cells and tissues differently than longer PEG chains.
Core Applications in Drug Delivery
The primary role of this compound in drug delivery is to act as a hydrophilic spacer, imparting "stealth" characteristics to nanocarriers, which helps to reduce opsonization and clearance by the mononuclear phagocyte system. Key applications include:
-
Surface modification of pre-formed nanoparticles: Creating a hydrophilic shell to improve colloidal stability and in vivo circulation time.
-
Formation of self-assembling nanostructures: As a hydrophilic block in amphiphilic copolymers for micelle formation, encapsulating hydrophobic drugs.
-
Crosslinking of hydrogel networks: For the controlled and sustained release of therapeutic agents.
-
Linker for targeting ligands: The terminal hydroxyl group can be functionalized to attach targeting moieties for cell-specific drug delivery.
Quantitative Data Summary
The following tables summarize expected quantitative data when using this compound in various drug delivery systems. These values are illustrative and will vary depending on the specific drug, nanoparticle composition, and experimental conditions.
Table 1: Nanoparticle Formulation and Characterization
| Parameter | Liposomes | Polymeric Micelles | Hydrogels |
| This compound Derivative Incorporation | 1-10 mol% of total lipid | 5-20 wt% of copolymer | 10-30 wt% of polymer network |
| Particle Size (nm) | 80 - 150 | 20 - 80 | N/A (Bulk gel) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | N/A |
| Drug Encapsulation Efficiency (%) | 40 - 85 | 50 - 90 | 60 - 95 |
| Drug Loading Capacity (%) | 1 - 10 | 5 - 25 | 1 - 20 |
Table 2: In Vitro Drug Release Profile
| Time Point | Liposomes (% Cumulative Release) | Polymeric Micelles (% Cumulative Release) | Hydrogels (% Cumulative Release) |
| 1 hour | 5 - 15 | 10 - 25 | 2 - 10 |
| 6 hours | 15 - 30 | 30 - 50 | 10 - 25 |
| 24 hours | 30 - 60 | 60 - 85 | 25 - 50 |
| 48 hours | 45 - 80 | 75 - 95 | 40 - 70 |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Carboxylic Acid-Containing Drug
This protocol describes the activation of a terminal hydroxyl group of this compound for subsequent conjugation to a drug molecule containing a carboxylic acid group via an ester linkage.
Materials:
-
This compound
-
Carboxylic acid-containing drug
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid group.
-
-
Conjugation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the this compound solution to the activated carboxylic acid solution.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by TLC.
-
-
Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting Propanol-PEG5-CH2O-Drug conjugate using column chromatography.
-
Protocol 2: Preparation of PEGylated Liposomes using the Post-Insertion Method
This protocol describes the incorporation of a pre-synthesized Propanol-PEG5-lipid conjugate into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/cholesterol)
-
Propanol-PEG5-DSPE conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water bath or incubator
-
Size-exclusion chromatography column
Procedure:
-
Preparation of PEG-lipid Micelles:
-
Disperse the Propanol-PEG5-DSPE conjugate in PBS at a concentration above its critical micelle concentration.
-
-
Incubation:
-
Mix the pre-formed liposomes with the Propanol-PEG5-DSPE micelles in a sterile tube. The molar ratio of PEG-lipid to liposomal lipid is typically between 1 and 10 mol%.
-
Troubleshooting & Optimization
Technical Support Center: Propanol-PEG5-CH2OH Synthesis
Welcome to the technical support center for the synthesis of Propanol-PEG5-CH2OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Troubleshooting Guide: Low Yield
Low or no yield of the desired this compound is a common issue. A systematic approach to troubleshooting is recommended.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield in the synthesis of this compound, typically performed via a Williamson ether synthesis, can stem from several factors. The primary areas to investigate are the reactivity of your starting materials, the reaction conditions, and the presence of side reactions.
Key Troubleshooting Areas:
-
Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the starting alcohol (pentaethylene glycol) to form a reactive alkoxide. If the base used is not strong enough or if there is moisture in the reaction, the deprotonation will be incomplete.
-
Poor Nucleophilicity: The solvent can significantly impact the reactivity of the alkoxide. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Unreactive Alkylating Agent: The choice of the propanol derivative is crucial. Alkyl halides are commonly used, with reactivity following the order: R-I > R-Br > R-Cl.
-
Side Reactions: The most common side reaction is elimination (E2), which is competitive with the desired substitution (SN2) reaction, especially with sterically hindered alkyl halides.
-
Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate may be insufficient. Conversely, excessively high temperatures can promote side reactions.
-
Moisture Contamination: Water in the reaction can quench the alkoxide and hydrolyze the alkylating agent.
Below is a logical workflow to diagnose and address potential causes for low yield.
Technical Support Center: Optimizing Reaction Conditions for Propanol-PEG5-CH2OH
Welcome to the technical support center for Propanol-PEG5-CH2OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups in this compound?
This compound is a bifunctional molecule featuring two terminal primary hydroxyl (-OH) groups. These hydroxyl groups are the main sites for chemical reactions and further modifications. The central polyethylene glycol (PEG) chain provides hydrophilicity and flexibility.[1]
Q2: My reaction with this compound is showing low or no yield. What are the common causes?
Low reactivity is a common issue and can often be attributed to the inherent nature of the hydroxyl group, which typically requires activation for efficient conjugation to amines, thiols, or carboxyl groups.[2] Other factors include sub-optimal reaction conditions such as incorrect stoichiometry, low temperature, or impure reagents.[3]
Q3: How can I activate the terminal hydroxyl group for subsequent reactions?
Activation of the hydroxyl group is crucial for many conjugation reactions.[2] Common methods include:
-
Tosylation/Mesylation: Conversion of the hydroxyl group to a good leaving group (tosylate or mesylate) by reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting activated PEG can then readily react with nucleophiles.[2]
-
Halogenation: Replacement of the hydroxyl group with a halogen (e.g., -Cl, -Br) using standard halogenating agents.
-
Carbonate Formation: Reaction with agents like N,N'-disuccinimidyl carbonate (DSC) to form a reactive NHS ester, which is ideal for reactions with primary amines.
Q4: I am observing the formation of multiple products in my reaction. How can I improve selectivity for a mono-substituted product?
The symmetrical nature of this compound means that reactions can occur at both ends, leading to di-substituted products. To favor mono-substitution:
-
Control Stoichiometry: Use a molar ratio of 1:1 or slightly less of the modifying reagent to this compound.
-
Optimize Reaction Conditions: Perform the reaction under dilute conditions and monitor the progress closely to stop the reaction once the desired mono-substituted product is maximized.
Q5: What are the common side reactions to be aware of when working with this compound?
Key side reactions to monitor include:
-
Over-oxidation: The terminal alcohol groups can be oxidized to aldehydes and further to carboxylic acids. Careful selection of the oxidizing agent and control of reaction conditions are critical.
-
PEG Backbone Degradation: The polyether chain can undergo oxidative degradation, especially in the presence of metal ions.
-
Elimination Reactions: Under strongly basic conditions, elimination reactions can compete with desired substitution reactions.
Q6: How should I store this compound to ensure its stability?
To prevent degradation, store this compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric oxygen and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guides
Issue 1: Low Yield in Etherification Reaction (Williamson Ether Synthesis)
| Potential Cause | Recommended Solution |
| Weak Base | Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments to enhance the reaction rate. |
| Wet Reagents/Solvents | Use anhydrous solvents and ensure all reagents are thoroughly dried before use. |
| Incorrect Stoichiometry | Optimize the molar ratio of the reactants. A slight excess of the alkylating agent may be beneficial. |
Issue 2: Over-oxidation to Carboxylic Acid Instead of Aldehyde
| Potential Cause | Recommended Solution |
| Oxidizing Agent is too Strong | Use a milder oxidizing agent, such as Pyridinium Chlorochromate (PCC), to selectively oxidize the primary alcohol to an aldehyde. |
| Excess Oxidizing Agent | Carefully control the stoichiometry and use no more than one equivalent of the oxidizing agent. |
| Prolonged Reaction Time | Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed. |
Issue 3: Low Yield in Fischer Esterification
| Potential Cause | Recommended Solution |
| Equilibrium Not Shifted Towards Products | Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of an acid catalyst (e.g., H₂SO₄, TsOH) is used to protonate the carboxylic acid. |
| Steric Hindrance | If using a sterically bulky carboxylic acid, consider increasing the reaction temperature and time, or using a more reactive derivative of the carboxylic acid. |
Experimental Protocols
Protocol 1: Activation of Hydroxyl Group via Tosylation
This protocol describes the conversion of a terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.
-
Dissolve Reactant: Dissolve this compound in anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and pyridine.
-
Cool Reaction: Cool the solution to 0°C in an ice bath.
-
Add Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) (typically 1.2-1.5 molar equivalents) to the solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight under an inert atmosphere.
-
Quench Reaction: Quench the reaction by adding cold water.
-
Extraction: Extract the product with DCM. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Verification: Confirm the successful tosylation using NMR spectroscopy.
Protocol 2: Oxidation of Alcohol to Aldehyde using PCC
This protocol provides a method for the selective oxidation of the primary alcohol to an aldehyde.
-
Dissolve Alcohol: Dissolve this compound in anhydrous dichloromethane (DCM).
-
Prepare Oxidizing Agent: In a separate flask, prepare a slurry of Pyridinium Chlorochromate (PCC) (0.95 equivalents) in DCM.
-
Reaction: Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, filter the mixture through a pad of silica gel to remove the chromium salts.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizing Workflows and Pathways
References
Propanol-PEG5-CH2OH degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Propanol-PEG5-CH2OH. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound featuring a propanol group linked to a polyethylene glycol (PEG) chain composed of five ethylene glycol units, terminating with a primary alcohol (-CH2OH).[1] This structure imparts hydrophilicity and biocompatibility, making it a valuable linker in various biochemical and pharmaceutical applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are inferred from the known degradation mechanisms of polyethylene glycol (PEG). These include:
-
Oxidative Degradation: This is the most common pathway and can be initiated by heat, light, or the presence of transition metal ions. It involves the formation of radicals along the PEG chain, leading to chain scission and the formation of various degradation products such as aldehydes, ketones, and carboxylic acids.[1][2][3]
-
Acid/Base Hydrolysis: While the ether linkages in the PEG backbone are generally stable, they can undergo cleavage under strong acidic or basic conditions, especially at elevated temperatures.
-
Thermal Degradation: At elevated temperatures, particularly in the presence of oxygen, the PEG chain can undergo random scission, leading to the formation of lower molecular weight fragments.
-
Enzymatic Degradation: Certain enzymes, such as alcohol dehydrogenase and aldehyde dehydrogenase, may potentially metabolize the terminal propanol and hydroxyl groups, as well as the PEG chain itself, though this is less common for synthetic PEGs in typical in vitro settings.
Q3: How should I properly store this compound to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. Recommended storage is in a tightly sealed container, protected from light, and at a controlled temperature, typically 2-8°C for long-term storage. For shorter periods, storage at room temperature (15-25°C) away from direct sunlight and heat sources is acceptable. The material should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
Possible Cause: Degradation of this compound leading to the formation of impurities that may interfere with your assay or reduce the concentration of the active compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).
-
Check Solvent Purity: Use high-purity, peroxide-free solvents for sample preparation, as solvent contaminants can initiate degradation.
-
Analyze for Degradation Products: Use analytical techniques such as HPLC-CAD, HPLC-ELSD, or LC-MS to check for the presence of degradation products. A shift in the retention time or the appearance of new peaks may indicate degradation.
-
Perform a Forced Degradation Study: To understand the stability of your compound under your experimental conditions, expose a small sample to stress conditions (e.g., elevated temperature, light, acidic/basic pH) and analyze the degradation profile.
Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products from this compound.
Troubleshooting Steps:
-
Characterize the Impurities: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks. Common degradation products of PEG include fragments with aldehyde, carboxylic acid, or ketone functionalities.
-
Review Experimental Conditions: Assess if any experimental parameters (e.g., pH, temperature, exposure to air) could be promoting degradation.
-
Implement Preventative Measures: If oxidative degradation is suspected, de-gas solvents and blanket samples with an inert gas. If hydrolysis is a concern, maintain a neutral pH.
Quantitative Data Summary
The following table summarizes typical stability data for PEGylated compounds under various stress conditions. Note that specific degradation rates for this compound may vary.
| Stress Condition | Temperature (°C) | Duration | Expected Degradation Products | Analytical Method |
| Acid Hydrolysis (0.1 M HCl) | 60 | 24 hours | PEG fragments, Propanol | HPLC-MS |
| Base Hydrolysis (0.1 M NaOH) | 60 | 24 hours | PEG fragments, Propanol | HPLC-MS |
| Oxidation (3% H₂O₂) | 25 | 48 hours | Formate, Acetate, Aldehydes | LC-MS, HPLC-UV |
| Thermal (in air) | 80 | 7 days | Lower MW PEG fragments, Aldehydes | GPC, LC-MS |
| Photostability (UV light) | 25 | 24 hours | Aldehydes, Ketones, Carboxylic acids | HPLC-UV/MS |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-CAD
Objective: To determine the stability of this compound under specific storage or experimental conditions.
Materials:
-
This compound
-
High-purity water and acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Analytical column suitable for polar compounds (e.g., C18)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC-CAD to establish the initial purity and peak area of the compound.
-
Stability Study: Aliquot the stock solution into several vials and subject them to the desired stress conditions (e.g., store at 4°C, 25°C, and 40°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove a vial from each condition and analyze by HPLC-CAD.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to calculate the percentage of degradation. Monitor for the appearance of new peaks, which indicate degradation products.
Protocol 2: Characterization of Degradation Products by LC-MS
Objective: To identify the chemical structures of degradation products of this compound.
Materials:
-
Degraded sample of this compound
-
High-purity water and acetonitrile (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Analytical column suitable for polar compounds (e.g., C18 or HILIC)
Methodology:
-
Sample Preparation: Dilute the degraded sample to an appropriate concentration for LC-MS analysis.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Use a gradient elution method to separate the parent compound from its degradation products.
-
Mass Spectral Analysis: Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the parent ion and the ions of the degradation products to obtain fragmentation patterns.
-
Structure Elucidation: Interpret the fragmentation patterns to propose the chemical structures of the degradation products. Common fragmentation patterns for PEG involve neutral losses of ethylene glycol units (44 Da).
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
Purification challenges with Propanol-PEG5-CH2OH products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with Propanol-PEG5-CH2OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound products?
A1: The primary impurities typically include unreacted starting materials such as propanol and PEG5-CH2OH precursors, di-PEGylated propanol, and residual catalysts or coupling agents. If a polydisperse PEG starting material was used, you might also find Propanol-PEGn-CH2OH derivatives where 'n' is not equal to 5. It is highly recommended to use a monodisperse PEG5-CH2OH starting material to simplify purification.
Q2: Why does my this compound product appear as a streak instead of a distinct spot on a silica TLC plate?
A2: Streaking on silica TLC plates is a common issue for PEGylated compounds. This is due to their high polarity and strong interaction with the silica stationary phase. To resolve this, you can use a more polar mobile phase, such as a dichloromethane/methanol or chloroform/methanol mixture. The addition of a small amount of a basic modifier like ammonium hydroxide to the mobile phase can also help reduce streaking.
Q3: I'm struggling to separate the target this compound from the unreacted PEG5-CH2OH starting material. What is the most effective purification strategy?
A3: Due to the similar polarities of the desired product and the unreacted PEG starting material, separation can be challenging. Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for separating PEGylated small molecules based on subtle differences in hydrophobicity. Size-exclusion chromatography (SEC) can also be used, but its resolution may be limited for small molecules with minor size differences.
Q4: What is the significance of using a monodisperse versus a polydisperse PEG5-CH2OH starting material for my synthesis?
A4: Utilizing a monodisperse PEG5-CH2OH starting material is strongly advised as it leads to a single target product, which significantly simplifies the purification process. Polydisperse PEG starting materials will result in a mixture of Propanol-PEGn-CH2OH derivatives with varying PEG chain lengths, which are very difficult to separate and characterize. This complexity
Troubleshooting Propanol-PEG5-CH2OH Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solubility issues encountered with Propanol-PEG5-CH2OH. This hydrophilic linker is commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a chemical compound featuring a propanol group linked to a five-unit polyethylene glycol (PEG) chain, terminating with a hydroxyl group (-CH2OH). The PEG segment makes the molecule hydrophilic, suggesting good solubility in aqueous solutions.[1] Short-chain PEGs are generally soluble in water and many organic solvents.[2] The terminal hydroxyl group further enhances its water solubility.[1]
Q2: In which solvents is this compound expected to be soluble?
-
Water: The hydrophilic nature of the PEG chain and the terminal hydroxyl group promote high water solubility.[1]
-
Polar Organic Solvents: Such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. PEGs are generally soluble in these solvents.[2] Mild heating can often aid in the dissolution of PEGs in organic solvents.
Q3: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What could be the cause?
This is a common issue when working with compounds dissolved in organic solvents like DMSO and then diluted into an aqueous medium. The drastic change in solvent polarity can cause the compound to crash out of solution. This phenomenon is often referred to as "salting out" when high salt concentrations are present in the buffer.
Q4: How can I prevent precipitation upon dilution into an aqueous buffer?
Several strategies can be employed to prevent precipitation:
-
Gradual Dilution: Instead of adding the concentrated stock directly to the buffer, try a stepwise dilution.
-
Lower Final Concentration: Ensure the final concentration of the compound in the aqueous buffer is below its solubility limit in that specific medium.
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution to a minimum, typically below 1% (v/v) for cellular assays, to avoid both solubility issues and potential solvent toxicity.
-
Sonication: Brief sonication of the final solution can help to break up small aggregates and improve dissolution.
-
Temperature: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility. However, be mindful of the thermal stability of your compound and any other components in the mixture.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems with this compound.
| Problem | Potential Cause | Suggested Solution |
| Difficulty dissolving the solid this compound | The compound may be a waxy solid or a viscous oil at room temperature, making it difficult to handle and dissolve. | 1. Warm the vial: Gently warm the vial to 37-40°C to liquefy the compound for easier pipetting. 2. Use an appropriate solvent: Start with a good organic solvent like DMSO or DMF to prepare a concentrated stock solution. 3. Vortex and Sonicate: After adding the solvent, vortex the solution thoroughly. If solids persist, use a bath sonicator for 5-10 minutes. |
| Precipitation upon addition to aqueous buffer | The concentration of the compound exceeds its solubility limit in the final aqueous medium due to the change in solvent polarity. | 1. Reduce the final concentration: Perform a serial dilution to find a working concentration where the compound remains in solution. 2. Optimize the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid and even dispersion. 3. Use a co-solvent system: Prepare the final solution with a small, optimized percentage of a water-miscible organic co-solvent. |
| Cloudy or hazy solution after dissolution | Formation of fine, suspended particles or aggregates that are not fully dissolved. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particulates. This is particularly important for sterile applications. 2. Increase sonication time: Extend the sonication time to ensure maximum dissolution. 3. Evaluate solvent quality: Ensure the use of high-purity, anhydrous solvents for preparing stock solutions, as water contamination can affect solubility. |
| Inconsistent experimental results | Poor solubility or precipitation may lead to inaccurate concentrations of the active compound. | 1. Visually inspect solutions: Before each experiment, visually inspect the solutions for any signs of precipitation. 2. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh working solutions from the stock for each experiment. 3. Perform a solubility test: If problems persist, perform a simple solubility test by preparing a dilution series and observing for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Weighing: If the compound is a solid, weigh the desired amount in a sterile microcentrifuge tube. If it is a viscous liquid, warm the vial slightly (e.g., 37°C) to reduce viscosity for easier handling and pipette the desired volume.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved material.
-
If particulates are still visible, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming (up to 40°C) can be used in conjunction with sonication if necessary.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
Concentrated stock solution of this compound in DMSO or DMF
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
Procedure:
-
Pre-warm buffer: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C).
-
Prepare intermediate dilution (optional but recommended): If the final concentration is very low, it is good practice to first prepare an intermediate dilution of the stock solution in the same organic solvent.
-
Dilution into aqueous buffer:
-
Place the desired volume of the pre-warmed aqueous buffer in a tube.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid mixing and prevents localized high concentrations that can lead to precipitation.
-
-
Final mixing: Vortex the final solution for another 30 seconds to ensure homogeneity.
-
Visual inspection: Visually inspect the solution to ensure it is clear and free of any precipitates before use.
Visualizations
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins. This compound often serves as a hydrophilic linker in these molecules. The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems with this compound.
Caption: A logical workflow for troubleshooting solubility issues.
References
Technical Support Center: Propanol-PEG5-CH2OH Reaction Monitoring
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for monitoring the reaction progress of Propanol-PEG5-CH2OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common reactions?
This compound is a symmetrical diol, meaning it has a primary hydroxyl (-CH2OH) group at both ends of a polyethylene glycol (PEG) chain. Common reactions involve modifying these hydroxyl groups. A significant challenge is achieving selective mono-functionalization, where only one of the two hydroxyl groups reacts, as opposed to di-functionalization.[1] Reactions often require an initial "activation" step to convert the hydroxyl group into a more reactive species, such as a tosylate, mesylate, or NHS ester, before conjugation to another molecule.[2][3]
Q2: Why is it critical to monitor the progress of this reaction?
Monitoring is essential to determine the optimal reaction time, ensure the consumption of starting materials, and characterize the product distribution. For a symmetric molecule like this compound, monitoring allows you to distinguish between the desired mono-substituted product, the di-substituted byproduct, and any unreacted starting material.[1] This is crucial for controlling the purity and efficacy of the final conjugate.
Q3: What are the primary analytical methods for monitoring this reaction?
The most common methods for monitoring PEGylation reactions are chromatographic and spectroscopic techniques. These include:
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to observe the disappearance of starting material and the appearance of products.[1]
-
High-Performance Liquid Chromatography (HPLC): A quantitative method, particularly Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC), to separate and quantify reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for confirmation of the product structure and calculation of the degree of substitution.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the products, identifying mono- and di-substituted species by their mass difference.
Q4: How do I choose the best monitoring technique for my experiment?
The choice depends on the information you need and the resources available. TLC is excellent for rapid, real-time checks during the reaction. HPLC provides quantitative data on purity and conversion rates. NMR and MS are powerful for structural confirmation and detailed characterization once the reaction is complete or during optimization studies.
Analytical Technique Comparison
The following table summarizes the key characteristics of the primary monitoring techniques.
| Technique | Principle | Information Gained | Advantages | Disadvantages |
| TLC | Separation by polarity on a stationary phase. | Qualitative assessment of reaction completion (disappearance of starting material, appearance of products). | Fast, inexpensive, requires minimal sample. | Low resolution, not quantitative, can be difficult to resolve species with similar polarity. |
| HPLC (SEC) | Separation by hydrodynamic volume (size). | Quantitative analysis of starting material, product, and aggregates. | Excellent for separating molecules of different sizes (e.g., PEGylated vs. un-PEGylated). | May not separate species of similar size (e.g., positional isomers). |
| HPLC (RP) | Separation by hydrophobicity. | High-resolution separation of products and impurities, including positional isomers. | High resolving power for molecules with different polarities. | PEG molecules can interact with the column, leading to poor peak shape; requires method development. |
| ¹H NMR | Measures the magnetic properties of atomic nuclei. | Detailed structural confirmation, degree of substitution, purity. | Provides unambiguous structural information. | Lower sensitivity, requires pure sample for clear spectra, can have overlapping signals with large polymers. |
| MS (ESI, MALDI) | Separation by mass-to-charge ratio. | Absolute confirmation of molecular weight for all species in the reaction mixture. | High sensitivity and accuracy for mass determination. | Can be difficult to quantify without standards, PEG heterogeneity can complicate spectra. |
Troubleshooting Guides
Interpreting Thin-Layer Chromatography (TLC) Results
Q: My TLC plate shows three spots after running the reaction for several hours. What do they represent?
A: For a mono-functionalization reaction of a symmetric diol, three spots typically represent:
-
Lowest Rf Spot: The most polar compound, which is the unreacted this compound starting material.
-
Middle Rf Spot: The mono-substituted product, which is less polar than the starting diol.
-
Highest Rf Spot: The least polar compound, which is the di-substituted product.
You can confirm these identities by running reference spots of your starting material alongside the reaction mixture.
Q: The spots for my starting material and product are very close together (similar Rf). How can I improve separation?
A: You can improve TLC resolution by changing the solvent system. Experiment with different ratios of a polar solvent (e.g., ethyl acetate, methanol) and a non-polar solvent (e.g., hexanes, dichloromethane). Trying different solvent combinations, such as acetone or THF as the polar component, can also be effective. Additionally, using a developing chamber with saturated solvent vapors will improve the quality of the separation.
// Nodes start [label="Analyze Reaction Aliquot by TLC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_spots [label="How many spots are visible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; one_spot [label="One Spot", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; two_spots [label="Two Spots", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; three_spots [label="Three+ Spots", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Outcomes for One Spot outcome_sm [label="Outcome: Only Starting Material (SM).\nReaction has not started.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Outcomes for Two Spots outcome_sm_p [label="Outcome: SM + One Product.\nClean reaction to mono-product\nor complete conversion to di-product.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Outcomes for Three+ Spots outcome_mixture [label="Outcome: SM + Mono- + Di-product.\nReaction is in progress. Mixture of species.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Troubleshooting Actions action_check_reagents [label="Action: Check reagents, catalyst,\ntemperature, and reaction time.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; action_monitor [label="Action: Continue monitoring reaction.\nOptimize time to maximize mono-product.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; action_confirm [label="Action: Confirm product identity\nwith HPLC or MS.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_spots; check_spots -> one_spot [label=" "]; check_spots -> two_spots [label=" "]; check_spots -> three_spots [label=" "];
one_spot -> outcome_sm; outcome_sm -> action_check_reagents;
two_spots -> outcome_sm_p; outcome_sm_p -> action_confirm;
three_spots -> outcome_mixture; outcome_mixture -> action_monitor; } dot Caption: Troubleshooting workflow for interpreting TLC results.
High-Performance Liquid Chromatography (HPLC) Issues
Q: My HPLC chromatogram shows broad or tailing peaks for my PEGylated product. What is the cause?
A: Peak broadening or tailing in the analysis of PEGylated molecules is often caused by secondary interactions between the PEG chain and the HPLC column's stationary phase, especially with silica-based columns. This can lead to poor resolution and inaccurate quantification.
Solutions:
-
Use a Specialized Column: Employ columns specifically designed for biomolecule or PEG analysis, such as those with a biocompatible coating.
-
Optimize Mobile Phase: Adding organic modifiers or increasing the salt concentration in the mobile phase can help reduce unwanted interactions.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution.
Q: How can I use HPLC to quantify the ratio of mono- to di-substituted product?
A: Once you have achieved good separation where the mono- and di-substituted products appear as distinct peaks, you can determine their relative amounts by integrating the area under each peak. Assuming the detector response is similar for both species (a reasonable assumption if the chromophore is the same), the ratio of the peak areas will correspond to the molar ratio of the products in the mixture.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a general method for monitoring reaction progress.
Methodology:
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of a pre-determined solvent system (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber, cover it, and let it saturate.
-
Spot the Plate: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
Apply Samples:
-
Using a capillary tube, apply a small spot of a dilute solution of your this compound starting material to lanes "S" and "C".
-
Carefully withdraw a small aliquot from your reaction mixture and apply it to lanes "R" and "C" (directly on top of the starting material spot).
-
-
Develop the Plate: Place the TLC plate in the saturated chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp if they are UV-active. Alternatively, use a chemical stain (e.g., potassium permanganate or iodine) by dipping the plate in the stain and gently heating it.
-
Analyze: Compare the spots in the "R" lane to the "S" lane. The disappearance of the starting material spot and the appearance of new, higher-Rf spots indicate product formation. The co-spot lane helps confirm if the lowest spot in the reaction mixture is indeed unreacted starting material.
// Nodes start [label="Start Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="Withdraw Aliquot\n(e.g., at t=0, 1h, 4h, 24h)"]; quench [label="Quench Aliquot\n(if necessary)"]; prepare [label="Prepare Sample\n(Dilute in suitable solvent)"];
// Analysis Split analysis [shape=Mdiamond, label="Select Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Analysis"]; hplc [label="HPLC Analysis"]; nmr [label="NMR/MS Analysis\n(for structure confirmation)"];
// Interpretation & Decision interpret [label="Interpret Data\n(Conversion %, Purity)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Decision Point", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes continue_rxn [label="Continue Reaction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; stop_rxn [label="Stop Reaction\n& Purify", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> aliquot; aliquot -> quench; quench -> prepare; prepare -> analysis;
analysis -> tlc [label="Quick Check"]; analysis -> hplc [label="Quantitative"]; analysis -> nmr [label="Structural"];
tlc -> interpret; hplc -> interpret; nmr -> interpret;
interpret -> decision; decision -> continue_rxn [label="Incomplete"]; decision -> stop_rxn [label="Complete"]; continue_rxn -> aliquot [style=dashed]; } dot Caption: General experimental workflow for reaction monitoring.
Protocol 2: Purity Assessment by Size-Exclusion HPLC (SEC-HPLC)
This method is effective for separating components based on their size in solution.
| Parameter | Specification |
| Column | Agilent AdvanceBio SEC 130Å, 2.7 µm or similar. |
| Mobile Phase | 150 mM Sodium Phosphate Buffer, pH 7.0. |
| Flow Rate | 0.8 - 1.0 mL/min. |
| Column Temp. | Ambient or 25°C. |
| Detector | UV at 214 nm or 280 nm (if an aromatic group is added). Charged Aerosol Detector (CAD) is effective if no chromophore is present. |
| Injection Vol. | 10 - 20 µL. |
| Sample Conc. | 1.0 - 2.0 mg/mL in mobile phase. |
Methodology:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Withdraw an aliquot from the reaction, quench if necessary, and dilute it to the target concentration with the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the prepared sample onto the column.
-
Data Analysis: Monitor the chromatogram. The di-substituted product will have a slightly larger hydrodynamic volume than the mono-substituted product, which in turn will be larger than the starting diol. However, SEC may not fully resolve these species if the size difference is minimal. It is most effective at separating the PEGylated products from smaller, unreacted molecules or larger aggregates.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol is for confirming the identity of the final, purified product.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Confirm PEG Backbone: Look for the characteristic large singlet of the PEG methylene protons (-O-CH₂-CH₂-O-) around 3.6 ppm.
-
Monitor Terminal Groups: The signal for the protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) in the starting material will shift upon reaction.
-
Identify New Signals: Look for new signals corresponding to the protons of the group that has been added to the PEG chain.
-
Calculate Degree of Substitution: By comparing the integration of a characteristic proton signal from the added group to the integration of the PEG backbone signal, you can determine if the product is mono- or di-substituted.
-
References
Validation & Comparative
A Head-to-Head Comparison: Propanol-PEG5-CH2OH vs. Amine-Terminated Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing everything from reaction efficiency to the ultimate stability and efficacy of the therapeutic. This guide provides an objective, data-driven comparison of Propanol-PEG5-CH2OH, a hydroxyl-terminated linker, with commonly used amine-terminated linkers.
This document delves into the fundamental differences in their reactivity, the stability of the resulting conjugates, and their applications in advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the rational selection of the optimal linker for your research needs.
At a Glance: Key Differences in Performance
The primary distinction between this compound and amine-terminated linkers lies in their terminal functional groups, which dictates their conjugation chemistry and performance characteristics.
| Parameter | This compound | Amine-Terminated Linker |
| Reactive Group | Hydroxyl (-OH) | Primary Amine (-NH₂) |
| Reactivity | Lower; requires a two-step activation for efficient conjugation. | High; readily reacts with activated esters (e.g., NHS esters) in a one-step reaction.[1] |
| Conjugation Chemistry | Etherification, esterification, or carbamate formation after activation. | Amidation, reductive amination.[2] |
| Conjugation Efficiency | Dependent on the efficiency of the initial activation step. Typical yields for the activation step (tosylation) can range from 70-85%.[3] | Generally high. Amine-NHS ester reactions can achieve high yields, often over 90% under optimal conditions. |
| Resulting Linkage | Ether (-O-) or Ester (-COO-) | Amide (-CONH-) |
| Stability of Linkage | Ether linkages are highly stable and resistant to hydrolysis.[1] Ester bonds are more susceptible to hydrolysis. | Amide bonds are generally very stable under physiological conditions.[1] |
| Primary Applications | PROTACs, building block for more complex linker architectures. | Antibody-Drug Conjugates (ADCs), protein and peptide labeling, surface modification. |
Delving into the Chemistry: Reactivity and Stability
This compound: A Two-Step Approach to Stable Conjugation
The terminal hydroxyl groups of this compound are relatively unreactive under standard bioconjugation conditions. Therefore, a two-step process is necessary to form a stable conjugate. First, the hydroxyl groups must be "activated" by converting them into a better leaving group, a common method being tosylation or mesylation. This activated linker can then react with a nucleophilic group on the target biomolecule, such as an amine, to form a highly stable ether bond.
Amine-Terminated Linkers: Direct and Efficient Amide Bond Formation
In contrast, amine-terminated linkers offer a more direct route to conjugation. The primary amine group is highly nucleophilic and reacts readily with electrophilic groups, most commonly N-hydroxysuccinimide (NHS) esters, which are pre-activated carboxylic acids. This reaction proceeds efficiently at or near physiological pH and results in the formation of a robust amide bond.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in conjugating with both this compound and amine-terminated linkers.
Protocol 1: Activation of this compound via Tosylation and Conjugation to an Amine-Containing Biomolecule
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Amine-containing biomolecule
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
Part A: Activation (Tosylation)
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2.5 equivalents).
-
Slowly add a solution of TsCl (2.2 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with cold water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated Propanol-PEG5-ditosylate.
-
Confirm activation via ¹H NMR spectroscopy.
Part B: Conjugation
-
Dissolve the amine-containing biomolecule in the conjugation buffer.
-
Dissolve the activated Propanol-PEG5-ditosylate in a small amount of a compatible organic solvent (e.g., DMSO) and add it to the biomolecule solution at a desired molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer.
-
Purify the conjugate using size-exclusion chromatography to remove unreacted linker and biomolecule.
-
Characterize the conjugate for purity and degree of labeling using techniques such as SDS-PAGE and mass spectrometry.
Protocol 2: Conjugation of an Amine-Terminated Linker to a Biomolecule via NHS Ester Chemistry
Materials:
-
Amine-terminated PEG5 linker
-
Biomolecule with a carboxyl group to be activated (or a pre-activated NHS-ester of the biomolecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
If starting with a carboxyl group, dissolve the biomolecule in the activation buffer.
-
Add EDC and NHS to the biomolecule solution and incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Dissolve the amine-terminated PEG5 linker in the conjugation buffer.
-
Add the activated biomolecule solution to the amine-terminated linker solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quench the reaction by adding the quenching buffer.
-
Purify the conjugate using size-exclusion chromatography.
-
Characterize the conjugate for purity and degree of labeling.
Visualizing the Process: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the conjugation workflows and a relevant signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
